Hydrogen Bond Donor Capacity and Molecular Shape Distinguish the Tetrahydro Core from the Fully Aromatic Analog (CAS 453548-59-9)
The target compound contains an sp³-hybridized NH group in the partially saturated pyrimidine ring, yielding a computed hydrogen bond donor (HBD) count of 1. In contrast, the fully aromatic analog 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone (CAS 453548-59-9) has zero HBDs. This difference is critical for target engagement and solubility. Additionally, the computed lipophilicity of the tetrahydro compound (XLogP3-AA = 0.4) is lower than that of the aromatic analog (XLogP3-AA = 1.1) [1][2].
| Evidence Dimension | Hydrogen bond donor count and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 0.4; MW = 165.19 g/mol |
| Comparator Or Baseline | 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone (CAS 453548-59-9): HBD = 0; XLogP3-AA = 1.1; MW = 161.16 g/mol |
| Quantified Difference | ΔHBD = +1; ΔXLogP3-AA = -0.7; ΔMW = +4.03 g/mol |
| Conditions | Computed properties: PubChem 2025.04.14 release (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
The presence of a hydrogen bond donor and lower lipophilicity in the target compound predicts altered pharmacokinetics, solubility, and target-binding geometry compared to the aromatic analog, directly affecting lead optimization decisions.
- [1] PubChem Compound Summary CID 136559933: 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/136559933. Accessed May 2026. View Source
- [2] PubChem Compound Summary CID 21957409: 1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/453548-59-9. Accessed May 2026. View Source
